molecular formula C11H15ClF3N B2809006 (R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride CAS No. 1391423-72-5

(R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride

Cat. No.: B2809006
CAS No.: 1391423-72-5
M. Wt: 253.69
InChI Key: CJNUAORXKUDOAK-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral amine hydrochloride salt featuring an (R)-configured stereocenter, a methyl group at the second carbon of the propane backbone, and a 4-(trifluoromethyl)phenyl substituent at the first carbon. The trifluoromethyl (-CF₃) group on the aromatic ring confers electron-withdrawing properties, enhancing metabolic stability and influencing lipophilicity, which is critical in pharmaceutical applications .

Properties

IUPAC Name

(1R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N.ClH/c1-7(2)10(15)8-3-5-9(6-4-8)11(12,13)14;/h3-7,10H,15H2,1-2H3;1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNUAORXKUDOAK-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and ®-2-methylpropan-1-amine.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

    Reaction Steps: The key steps involve the condensation of 4-(trifluoromethyl)benzaldehyde with ®-2-methylpropan-1-amine, followed by reduction and purification processes to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of ®-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride is scaled up using continuous flow reactors and automated systems to ensure high yield and purity. The process involves stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl (-CF₃) group on the aromatic ring creates an electron-deficient environment, directing nucleophilic attacks to specific positions. The primary amine group (-NH₂) acts as a nucleophile in reactions such as:

  • Alkylation : Reacts with alkyl halides to form secondary or tertiary amines under basic conditions.

  • Acylation : Forms amides when treated with acid chlorides or anhydrides.

Key Mechanistic Insight : The -CF₃ group stabilizes transition states via inductive effects, enhancing reaction rates at the para position of the aromatic ring .

Catalytic Cross-Coupling Reactions

Palladium-catalyzed reactions enable the formation of carbon-carbon bonds. For example:

  • Suzuki-Miyaura Coupling : The compound’s aryl group can couple with boronic acids in the presence of Pd(OAc)₂ and ligands like (S)-t-Bu-PyOX, yielding biaryl derivatives .

Reaction Conditions Outcome
Pd(OAc)₂ (5 mol%), (S)-t-Bu-PyOX57–91% yield, >92% enantiomeric excess
Ag₂CO₃ or NH₄Br additivesFacilitates electron-poor aryl coupling

Salt Formation and Proton-Dependent Reactivity

As a hydrochloride salt, the compound’s amine exists in a protonated form (-NH₃⁺Cl⁻), altering its reactivity:

  • Deprotonation : Under basic conditions (e.g., NaOH), the free amine is regenerated, enhancing nucleophilicity for subsequent reactions .

  • Acid-Base Reactions : Reacts with stronger acids (e.g., H₂SO₄) to form bis-salts, though this is less common due to steric hindrance .

Imine Formation and Reductive Amination

The primary amine participates in condensation reactions:

  • Schiff Base Formation : Reacts with aldehydes/ketones to form imines, which are intermediates in heterocyclic synthesis.

  • Reductive Amination : Converts ketones to secondary amines using reducing agents like NaBH₃CN.

Example :
R-NH2+R’CHOR-N=CH-R’NaBH3CNR-NH-CH2-R’\text{R-NH}_2 + \text{R'CHO} \rightarrow \text{R-N=CH-R'} \xrightarrow{\text{NaBH}_3\text{CN}} \text{R-NH-CH}_2\text{-R'}

Electrophilic Aromatic Substitution (EAS)

Despite the -CF₃ group’s deactivating effect, EAS can occur under forcing conditions:

  • Nitration : Requires HNO₃/H₂SO₄ at elevated temperatures, yielding nitro derivatives predominantly at the meta position.

  • Sulfonation : Achieved with fuming H₂SO₄, though yields are modest due to steric and electronic challenges.

Scientific Research Applications

Medicinal Chemistry

(R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride has been investigated for its potential use as a pharmaceutical agent. Its structural similarity to other amines suggests it may exhibit activity similar to known psychoactive substances.

Case Study: Neuropharmacological Effects

Research has indicated that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs). A study exploring the effects of this compound on serotonin levels in animal models showed promising results, suggesting potential applications in treating depression and anxiety disorders.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of other biologically active molecules. Its trifluoromethyl group enhances lipophilicity, which is beneficial for drug design.

Example:

In synthetic organic chemistry, this compound has been utilized to create derivatives that exhibit improved pharmacokinetic properties.

Material Science

Due to its unique chemical structure, this compound can be used in the development of novel materials with specific electronic or optical properties.

Application:

Research is ongoing into its use in organic electronics, where the trifluoromethyl group may contribute to enhanced performance in devices such as organic light-emitting diodes (OLEDs).

Toxicology Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and materials science.

Findings:

Toxicological assessments have shown that while the compound exhibits some hazardous properties (e.g., skin irritation), it can be managed through proper handling protocols.

Mechanism of Action

The mechanism of action of ®-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Below is a detailed comparison of the target compound with its structural analogs, focusing on substituent effects, stereochemistry, and physicochemical properties.

Structural and Substituent Variations

Compound Name Substituent (Position) Configuration Key Structural Feature Molecular Weight (g/mol) Evidence Source
(R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride -CF₃ (para) R Trifluoromethylphenyl, hydrochloride salt ~257.66*
(R)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride -F (para) R Fluorophenyl, hydrochloride salt 203.69
(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine -Cl (meta) R Chlorophenyl, free base Not reported
(S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride -CH₃ (para) S Methylphenyl, hydrochloride salt ~201.68*
2-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride -O-CF₃ (para) Not specified Phenoxy linkage 255.66
(R)-1,1,1-Trifluoropropan-2-amine hydrochloride -CF₃ (propane chain) R Trifluoromethyl on backbone ~157.55*

*Calculated based on molecular formulas.

Key Observations:

Electron-Withdrawing vs. The -CH₃ group (p-tolyl analog) is electron-donating, which may reduce metabolic stability .

Stereochemistry :

  • The (R)-configuration in the target compound contrasts with the (S)-enantiomer in the p-tolyl analog . Enantiomers often exhibit divergent pharmacological profiles, emphasizing the importance of chiral resolution in drug development.

Trifluoromethylation on the propane backbone () alters steric bulk and electronic properties, likely reducing aromatic interactions .

Physicochemical and Analytical Properties

  • LCMS Data : Structural analogs with -CF₃ groups (e.g., m/z 531 [M-H]⁻ in ) highlight the utility of mass spectrometry in characterizing these compounds .

Critical Notes

Stereochemical Purity : The (R)-configuration is crucial for activity in many drug candidates; improper resolution could lead to reduced efficacy or off-target effects .

Salt Forms : Hydrochloride salts (target compound, ) improve crystallinity and solubility compared to free bases .

Substituent Positioning : Meta-substituted halogens (e.g., 3-Cl in ) may alter binding orientations compared to para-substituents .

Biological Activity

(R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride, commonly referred to as (R)-TFPMA, is a compound with significant biological implications, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

PropertyValue
Chemical Formula C11H15ClF3N
Molecular Weight 253.69 g/mol
CAS Number 1391423-72-5
IUPAC Name 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride
Appearance White crystalline powder
Melting Point 273-274 °C
Solubility Soluble in organic solvents like DMSO

Synthesis and Characterization

The synthesis of (R)-TFPMA typically involves the reaction of 4-(trifluoromethyl)phenylacetone with methylamine under acidic conditions. Various synthetic routes have been explored to optimize yield and purity, with characterization performed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. In particular, (R)-TFPMA has shown selective activity against certain bacterial strains. For instance, it was found to exhibit moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) reported in the range of 16 to 64 μg/mL .

Antichlamydial Activity

A significant focus of research has been on the compound's antichlamydial properties. In vitro assays demonstrated that (R)-TFPMA effectively reduced chlamydial inclusion sizes in infected HEp-2 cells. The compound was tested at a concentration of 50 μg/mL, showing a marked decrease in inclusion numbers compared to untreated controls . The presence of the trifluoromethyl group was crucial for its biological activity, as derivatives lacking this substituent displayed no significant effects .

Toxicity and Safety Profile

Safety assessments indicate that (R)-TFPMA poses certain hazards. The compound is classified with hazard statements indicating potential toxicity upon ingestion or skin contact, necessitating careful handling in laboratory settings . Preliminary toxicity studies on human cell lines showed no significant cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further development .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives of (R)-TFPMA, researchers found that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity. The study emphasized the importance of structural modifications in optimizing biological efficacy against specific pathogens .

Investigations into the mechanism of action revealed that (R)-TFPMA disrupts bacterial cell wall synthesis, leading to cell lysis. This was confirmed through imaging studies that showed morphological changes in treated bacteria compared to controls .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to achieve high yield and purity?

The synthesis typically involves:

  • Chiral resolution : Use of enantioselective catalysts or chiral auxiliaries to maintain stereochemical integrity.
  • Reaction condition control : Temperature (often 0–25°C) and pH (neutral to slightly acidic) must be tightly regulated to prevent side reactions .
  • Purification steps : Crystallization in polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel to isolate the hydrochloride salt .

Q. Which analytical techniques are most effective for confirming enantiomeric purity and structural integrity?

  • HPLC with chiral columns : Resolves enantiomers using cellulose-based stationary phases (e.g., retention time analysis in : 0.88 minutes under specific conditions) .
  • NMR spectroscopy : Confirms proton environments (e.g., trifluoromethyl group at δ 120–125 ppm in ¹⁹F NMR) and stereochemistry .
  • LC-MS : Validates molecular weight (e.g., m/z 531 [M-H]⁻ observed in ) and detects impurities .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure (precautionary codes P261, P305+351+338 in ) .
  • Ventilation : Use fume hoods to prevent inhalation of fine powder (H335 hazard statement) .
  • Storage : Inert atmosphere and room temperature to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different assays?

  • Assay standardization : Control variables like buffer pH, temperature, and cell line viability (e.g., notes fluorophenyl groups exhibit target-dependent binding affinity) .
  • Structural analogs : Compare activity of derivatives (e.g., 3,5-difluorophenoxy analogs in ) to identify critical pharmacophores .
  • Dose-response curves : Quantify EC₅₀/IC₅₀ values under consistent experimental conditions .

Q. What methodologies are recommended for studying the structure-activity relationship (SAR) of derivatives?

  • Fragment-based design : Introduce substituents at the propan-1-amine or trifluoromethylphenyl positions (e.g., compares positional isomers of phenyl groups) .
  • Computational modeling : Docking studies using crystallographic data of target proteins (e.g., highlights 3D structural impacts on target interactions) .
  • Biological testing : Evaluate binding kinetics (SPR) and cellular uptake (fluorescence tagging) .

Q. How does the trifluoromethyl group influence pharmacokinetic properties, and how is this assessed experimentally?

  • Lipophilicity : Measure logP values (e.g., shows trifluoromethyl enhances membrane permeability) .
  • Metabolic stability : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
  • In vivo half-life : Radiolabel the compound and track excretion profiles in animal models .

Q. What strategies mitigate racemization risks during synthesis of the (R)-enantiomer?

  • Low-temperature reactions : Conduct steps below 0°C to reduce thermal energy-driven racemization .
  • Chiral catalysts : Use asymmetric hydrogenation with Rh(I) or Ru(II) complexes to preserve configuration .
  • In-process monitoring : Track enantiomeric excess (ee) via circular dichroism or chiral HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.